molecular formula C19H17Cl2N3O B2497945 4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323621-85-7

4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

Cat. No. B2497945
CAS RN: 1323621-85-7
M. Wt: 374.27
InChI Key: NDFMSZXRVSUWQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to "4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride", often involves condensation reactions, cyclization, and functional group transformations. One example is the one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride, showcasing the methodology for constructing quinoline nuclei through efficient synthetic routes (Mirallai, Manos, & Koutentis, 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by single-crystal X-ray structure determination, providing insights into their conformation and electron distribution. The structure of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile, for example, aids in understanding the molecular architecture and reactivity of similar compounds (Mirallai, Manos, & Koutentis, 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and hydrolysis. The behavior of these compounds under different chemical conditions reveals their reactivity and potential for further transformation into complex molecules with diverse functionalities. An example includes the investigation of the chemical transformations of 6-methylchromone-3-carbonitrile under nucleophilic conditions, highlighting the versatile reactivity of the quinoline core (Ibrahim & El-Gohary, 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often determined through experimental studies and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, define the utility and application scope of quinoline derivatives. Studies on the synthesis and evaluation of antifungal properties of novel quinoline carbonitriles, for instance, provide valuable information on their potential biological activity and chemical stability (Gholap, Toti, Shirazi, Kumari, Bhat, Deshpande, & Srinivasan, 2007).

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Gomaa (2003) reported the synthesis of new substituted cinnoline and benzo[h]cinnoline derivatives, starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine, which may include compounds similar to the specified quinoline derivative (Gomaa, 2003).
    • Elkholy and Morsy (2006) discussed the facile synthesis of tetrahydropyrimido quinoline derivatives and their reactivity with various reagents (Elkholy & Morsy, 2006).
  • Corrosion Inhibition Properties :

    • Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron, demonstrating their potential as corrosion inhibitors (Erdoğan et al., 2017).
    • Singh, Srivastava, and Quraishi (2016) investigated novel quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium (Singh, Srivastava, & Quraishi, 2016).
  • Biological Activities :

    • Rbaa et al. (2019) synthesized new pyran derivatives based on 8-hydroxyquinoline, exhibiting potential antibacterial activity against Gram-positive and Gram-negative bacteria (Rbaa et al., 2019).
    • Mansour et al. (2021) investigated a quinoline derivative's potential in inhibiting β-Catenin in colorectal cancer using Water-LOGSY NMR technique (Mansour et al., 2021).

Mechanism of Action

If the compound is a drug, this would involve how the drug interacts with the body to produce its effects . It could involve binding to specific receptors, inhibiting certain enzymes, etc.

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards . It would also include appropriate handling and disposal methods.

Future Directions

This would involve potential applications of the compound and areas of future research .

properties

IUPAC Name

4-[(3-chlorophenyl)methylamino]-6-ethoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O.ClH/c1-2-24-16-6-7-18-17(9-16)19(14(10-21)12-22-18)23-11-13-4-3-5-15(20)8-13;/h3-9,12H,2,11H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMSZXRVSUWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NCC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

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